

Physical and chemical properties of 7-Bromo-1,3-dichloroisoquinoline

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Compound of Interest

Compound Name: 7-Bromo-1,3-dichloroisoquinoline

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An In-depth Technical Guide to **7-Bromo-1,3-dichloroisoquinoline**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: **7-Bromo-1,3-dichloroisoquinoline** is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring bromo and chloro substituents on the isoquinoline core, presents multiple reaction sites for derivatization. This guide provides a comprehensive overview of its known physical and chemical properties, a plausible synthetic pathway, predicted reactivity, and its potential applications in the field of drug development. The information herein is intended for researchers, chemists, and professionals engaged in pharmaceutical research and fine chemical synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of **7-Bromo-1,3-dichloroisoquinoline** are summarized below. It is important to note that while some properties are experimentally derived, others are predicted based on computational models, which is common for specialized research chemicals.

Property	Value	Source
CAS Number	924271-40-9	[1][2]
Molecular Formula	C ₉ H ₄ BrCl ₂ N	[1][3]
Molecular Weight	276.94 g/mol	[1]
Appearance	Off-white to light yellow solid	[4]
Boiling Point	383.4°C at 760 mmHg (Predicted)	[5][6]
Density	1.765 g/cm ³ (Predicted)	[4][5]
pKa	-2.22 ± 0.50 (Predicted)	[4]
XLogP3	4.7	[3]
Storage	Store at 2-8°C under inert gas (Nitrogen or Argon)	[4]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of **7-Bromo-1,3-dichloroisoquinoline** is not widely published, a logical synthetic route can be proposed based on established isoquinoline synthesis methodologies, such as the Pomeranz-Fritsch reaction, followed by targeted halogenation. The causality behind this multi-step approach lies in building the core heterocyclic structure first, then introducing the specific halogen substituents.

Step 1: Synthesis of 7-Bromoisquinoline The synthesis can commence from 3-bromobenzaldehyde and aminoacetaldehyde diethyl acetal. The initial condensation forms a Schiff base, which, under acidic conditions (like concentrated sulfuric acid), undergoes cyclization to form the isoquinoline ring. This Pomeranz-Fritsch reaction is a cornerstone for isoquinoline synthesis, though yields can be modest and regioselectivity can be a challenge, sometimes producing the 5-bromo isomer as a byproduct.[7]

Step 2: N-Oxidation of 7-Bromoisquinoline To activate the C1 and C3 positions for chlorination, the nitrogen atom in the isoquinoline ring is oxidized. This is typically achieved

using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide enhances the electrophilicity of the positions alpha and gamma to the nitrogen.

Step 3: Dichlorination of 7-Bromoisoquinoline N-oxide The final step involves the introduction of the two chlorine atoms. Treating the N-oxide with a strong chlorinating agent such as phosphorus oxychloride (POCl_3) or sulfuryl chloride (SO_2Cl_2) substitutes the hydrogens at the C1 and C3 positions with chlorine atoms, yielding the target molecule, **7-Bromo-1,3-dichloroisoquinoline**. This reaction proceeds via an electrophilic substitution mechanism facilitated by the activated N-oxide intermediate.

Step 1: Isoquinoline Formation

3-Bromobenzaldehyde +
Aminoacetaldehyde diethyl acetalPomeranz-Fritsch Reaction
(H₂SO₄)

7-Bromoisoquinoline

Step 2: N-Oxidation

7-Bromoisoquinoline

m-CPBA

7-Bromoisoquinoline N-oxide

Step 3: Dichlorination

7-Bromoisoquinoline N-oxide

POCl₃

7-Bromo-1,3-dichloroisoquinoline

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Caption: Proposed multi-step synthesis of **7-Bromo-1,3-dichloroisoquinoline**.

Chemical Reactivity and Potential Derivatizations

The reactivity of **7-Bromo-1,3-dichloroisoquinoline** is dictated by its three halogen substituents, each offering a handle for distinct chemical transformations. The chlorine and bromine atoms have different reactivities, allowing for selective functionalization.

- **Nucleophilic Aromatic Substitution (S_NAr):** The chlorine atoms at the C1 and C3 positions are highly activated towards S_NAr reactions. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate. These positions can readily react with various nucleophiles such as amines, alcohols, and thiols, making it a valuable scaffold for building molecular libraries.
- **Cross-Coupling Reactions:** The bromine atom at the C7 position is an ideal site for transition-metal-catalyzed cross-coupling reactions. Conditions for Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions can be optimized to selectively react at the C-Br bond while leaving the C-Cl bonds intact. This differential reactivity is key to its utility as a versatile intermediate.

Caption: Reactivity sites on **7-Bromo-1,3-dichloroisoquinoline**.

Spectroscopic Analysis (Predicted)

While experimental spectra are not readily available in public databases, the structural features of **7-Bromo-1,3-dichloroisoquinoline** allow for a confident prediction of its key spectroscopic signatures.

- **¹H NMR:** The proton NMR spectrum is expected to be simple, showing four signals in the aromatic region (typically δ 7.0-9.0 ppm).
 - The proton at C4 would likely appear as a singlet.
 - The protons at C5, C6, and C8 would form an AXM or similar complex splitting pattern. The proton at C8, being adjacent to the bromine, may show slight broadening or a characteristic shift.
- **¹³C NMR:** The carbon NMR spectrum should display 9 distinct signals for the 9 carbon atoms in the isoquinoline core, as there is no molecular symmetry. The carbons attached to the halogens (C1, C3, C7) would show characteristic chemical shifts, with C1 and C3 being

significantly downfield due to the influence of both the chlorine and the adjacent nitrogen atom.

- **Mass Spectrometry (MS):** The mass spectrum would be characterized by a prominent molecular ion (M^+) peak. A key feature would be the complex isotopic pattern arising from the presence of one bromine atom ($^{19}\text{Br}/^{81}\text{Br}$, ~1:1 ratio) and two chlorine atoms ($^{35}\text{Cl}/^{37}\text{Cl}$, ~3:1 ratio). This would result in a cluster of peaks for the molecular ion (e.g., $[M]^+$, $[M+2]^+$, $[M+4]^+$, $[M+6]^+$) with a predictable intensity ratio, which is a definitive confirmation of the elemental composition. Predicted adducts include $[M+H]^+$ at m/z 275.89768 and $[M+Na]^+$ at m/z 297.87962.[8]

Potential Applications in Drug Development

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. Halogenated quinolines and isoquinolines are crucial intermediates for developing novel therapeutic agents.[9][10]

- **Oncology:** The quinoline scaffold is central to many kinase inhibitors used in cancer therapy. The multiple functionalization points on **7-Bromo-1,3-dichloroisoquinoline** allow for the synthesis of libraries of compounds to be screened for inhibitory activity against various oncogenic kinases.
- **Infectious Diseases:** Compounds containing the chloroquinoline core, such as chloroquine, are well-known antimalarial agents.[11] This structural motif suggests that derivatives of **7-Bromo-1,3-dichloroisoquinoline** could be explored for activity against malaria, as well as other viral and bacterial pathogens.[9]
- **Scaffold for Fragment-Based Drug Discovery:** Given its rigidity and defined vectoral exits for chemical modification, this molecule is an excellent candidate for fragment-based drug discovery (FBDD) campaigns.

Safety and Handling

As with any laboratory chemical, **7-Bromo-1,3-dichloroisoquinoline** must be handled with appropriate safety precautions. The available safety data indicates the following hazards:[1][4]

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation (Category 2)	GHS07	Warning	H315: Causes skin irritation
Serious Eye Damage/Irritation (Category 2A)	GHS07	Warning	H319: Causes serious eye irritation
STOT, Single Exposure (Category 3)	GHS07	Warning	H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[12\]](#)
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[13\]](#)
- Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[\[13\]](#)
- Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator. [\[13\]](#)

First Aid Measures:

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[\[5\]](#)
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[\[5\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[14\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[13\]](#)

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

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